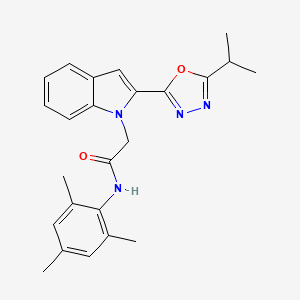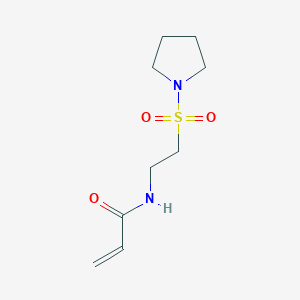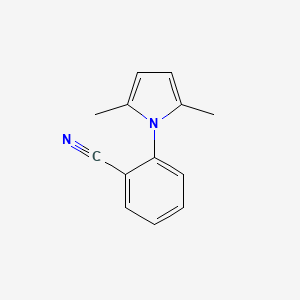![molecular formula C11H22N2O2 B2379523 (R)-1-Boc-3-methyl-[1,4]diazepane CAS No. 223644-10-8](/img/structure/B2379523.png)
(R)-1-Boc-3-methyl-[1,4]diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-Boc-3-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are a core element in the structure of benzodiazepines and thienodiazepines .
Synthesis Analysis
The synthesis of 1,4-diazepines has been a subject of active research. A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in an aqueous medium under mild conditions . The method is based on a biocatalytic transamination of an easily accessible N-(2-oxopropyl) amino acid ester and the subsequent spontaneous cyclization of the initially formed amine .
Chemical Reactions Analysis
Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades . For example, a biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones .
Applications De Recherche Scientifique
Synthesis of Key Intermediates in Medicinal Chemistry : (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, is synthesized from (R)-1-Boc-3-methyl-[1,4]diazepane. This process demonstrates the utility of this compound in the synthesis of important intermediates for pharmaceutical applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Formation of Drug Scaffolds : The compound undergoes enantioselective deprotonative ring contraction, leading to quinolone-2,4-diones, which are useful in drug scaffold development (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Transformation into Functionalized Compounds : Chiral piperazine and 1,4-diazepane annulated β-lactams derived from this compound can be transformed into functionalized acetates, demonstrating its versatility in chemical transformations (Dekeukeleire, D’hooghe, Vanwalleghem, Van Brabandt, & Kimpe, 2012).
Development of σ1 Receptor Ligands : 1,4-Diazepanes synthesized from amino acids, including derivatives of this compound, have been used to create novel σ1 receptor ligands, which have potential therapeutic applications (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Synthesis of Spirocyclopropanated Compounds : The compound has been utilized in the high-yielding selective synthesis of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones, which are valuable in medicinal chemistry (Limbach, Korotkov, Es-Sayed, & de Meijere, 2008).
Coordination Compounds and Structural Studies : The diazepane amine alcohol derived from this compound has been used in the preparation of nickel(II) and copper(II) complexes, contributing to our understanding of coordination chemistry and molecular structure (Morgan, Gainsford, & Curtis, 1983).
Mécanisme D'action
Target of Action
It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines typically act on gamma-aminobutyric acid (GABA) receptors, enhancing their activity .
Mode of Action
This enhancement results in increased inhibitory neurotransmission, leading to sedative, muscle relaxant, and anxiolytic effects .
Biochemical Pathways
Based on the known effects of benzodiazepines, it is likely that this compound affects the gabaergic pathway, enhancing inhibitory neurotransmission .
Result of Action
If it acts similarly to diazepam, it would likely result in increased inhibitory neurotransmission, leading to sedative, muscle relaxant, and anxiolytic effects .
Orientations Futures
1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
Propriétés
IUPAC Name |
tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223644-10-8 |
Source


|
| Record name | tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)


![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)